3-ethylquinazoline-2,4(1H,3H)-dione
Overview
Description
3-ethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with an ethyl group at the third position and two keto groups at the second and fourth positions.
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which 3-ethylquinazoline-2,4(1h,3h)-dione belongs, have been reported to exhibit a wide range of biological activities . They are known to interact with various biological targets, leading to their diverse pharmacological effects .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a way that leads to their observed biological activities . The specific interactions and resulting changes would depend on the particular target and the structure of the quinazoline derivative .
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . The specific pathways and downstream effects would depend on the particular target and the structure of the quinazoline derivative .
Result of Action
Quinazoline derivatives are known to have a wide range of effects at the molecular and cellular level, corresponding to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylquinazoline-2,4(1H,3H)-dione typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method includes the use of acetic acid as a catalyst, where 2-aminobenzamide is refluxed with an orthoester in absolute ethanol. The reaction conditions often require 12-24 hours of refluxing to achieve the desired product .
Industrial Production Methods
In industrial settings, the synthesis of quinazolinones can be optimized using enzymatic catalysis combined with photocatalysis. For instance, α-chymotrypsin can catalyze the cyclization of aldehyde and 2-aminobenzamide, followed by oxidation under white LED light to yield quinazolinone derivatives . This method is highly efficient, offering a reaction yield of 99% in just 2 hours.
Chemical Reactions Analysis
Types of Reactions
3-ethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution often involves reagents like acetic anhydride and acid chlorides.
Major Products
The major products formed from these reactions include quinazoline oxides, hydroxylated derivatives, and various substituted quinazolinones.
Scientific Research Applications
3-ethylquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-phenylquinazoline-2,4(1H,3H)-dione
- 2-methylquinazoline-4(3H)-one
- 4(3H)-quinazolinone
Uniqueness
3-ethylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. The presence of the ethyl group at the third position enhances its pharmacological properties, making it a valuable compound in drug development .
Properties
IUPAC Name |
3-ethyl-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMHWRUMVIPIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292406 | |
Record name | 3-Ethyl-2,4(1H,3H)-quinazolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-26-7 | |
Record name | 3-Ethyl-2,4(1H,3H)-quinazolinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2217-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-2,4(1H,3H)-quinazolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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